molecular formula C14H11F2NO B426189 N-(2,6-difluorophenyl)-2-phenylacetamide

N-(2,6-difluorophenyl)-2-phenylacetamide

Cat. No.: B426189
M. Wt: 247.24g/mol
InChI Key: ZZQWCYOPJXUVFE-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-2-phenylacetamide is an acetamide derivative characterized by a phenyl group at the α-carbon of the acetamide backbone and a 2,6-difluorophenyl substituent on the nitrogen atom. The 2,6-difluorophenyl moiety introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and target binding compared to alkyl or chloro substituents. The phenyl group at the α-position likely contributes to lipophilicity, influencing pharmacokinetic profiles .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H11F2NO/c15-11-7-4-8-12(16)14(11)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

ZZQWCYOPJXUVFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents Biological Activity Key Findings References
N-(2,6-Difluorophenyl)-2-phenylacetamide N: 2,6-difluorophenyl; α-C: phenyl Inferred: Metabolic disorder applications Hypothesized SHIP2 inhibition potential based on fluorophenyl analogs.
CPDA (N-[4-(4-chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide) N: pyridine with 4-chlorobenzyloxy; α-C: 2,6-difluorophenyl SHIP2 inhibitor, antidiabetic Reduced fasting blood glucose in db/db mice; comparable efficacy to AS1949490.
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide N: 2,6-dimethylphenyl; α-C: diphenyl Crystallographic analysis Dihedral angle of 84.6° between benzene rings; hydrogen-bonded crystal packing.
2,2-Diphenylacetamide derivatives N: variable; α-C: diphenyl Antimycobacterial, synthetic intermediate Used in pharmaceuticals (e.g., loperamide); intramolecular C–H⋯O interactions.
2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide N: 2,6-dimethylphenyl; α-C: chloro and phenyl Inferred: Structural studies Chloro substituent may increase electronegativity and alter metabolic stability.
(Z)-N-(5-(2,6-Dichlorobenzylidene)-...-2-phenylacetamide N: thioxothiazolidinone with dichlorobenzylidene; α-C: phenyl Supplier-listed (potential synthetic intermediate) Thiazolidinone core suggests antidiabetic or antimicrobial applications.

Key Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Substituents: The 2,6-difluorophenyl group in CPDA enhances SHIP2 inhibition efficacy compared to non-fluorinated analogs, likely due to improved binding affinity and metabolic stability .
  • Chloro vs. Fluoro : Chloro substituents (e.g., in 2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide) increase molecular weight and lipophilicity but may raise toxicity concerns compared to fluorine .
  • Heterocyclic Modifications : CPDA’s pyridine ring and chlorobenzyloxy group expand its target specificity, demonstrating the importance of auxiliary heterocycles in enhancing potency .

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